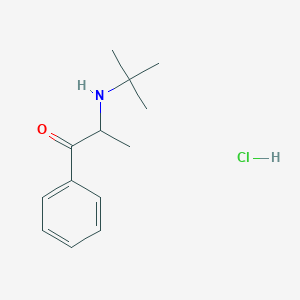

2-(tert-Butylamino)propiophenone Hydrochloride

Description

BenchChem offers high-quality 2-(tert-Butylamino)propiophenone Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butylamino)propiophenone Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZBSTLIANDWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979206 | |

| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63199-74-6 | |

| Record name | 2-(tert-Butylamino)propiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063199746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4215L598Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-(tert-Butylamino)propiophenone HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(tert-Butylamino)propiophenone hydrochloride, a deschloro analogue of the widely prescribed antidepressant and smoking cessation aid, bupropion. This document synthesizes the current understanding of its molecular targets, downstream signaling cascades, and resulting physiological effects. The guide is structured to provide not only a thorough review of the existing literature but also practical, field-proven experimental protocols for researchers investigating this compound or similar pharmacological agents. We will delve into its dual action as a monoamine reuptake inhibitor and a nicotinic acetylcholine receptor antagonist, offering a detailed perspective for drug development professionals and academic researchers.

Introduction: Chemical Identity and Pharmacological Context

2-(tert-Butylamino)propiophenone hydrochloride, also known as deschloro bupropion, is a synthetic compound belonging to the aminoketone class of drugs.[1][2] Structurally, it is a close analogue of bupropion, differing by the absence of a chlorine atom on the phenyl ring.[1] This structural similarity strongly suggests a comparable pharmacological profile, which is largely borne out by the available research. The primary therapeutic applications of its chlorinated counterpart, bupropion, are in the treatment of major depressive disorder and as an aid to smoking cessation.[3] These clinical uses are directly linked to its unique mechanism of action, which involves the modulation of key neurotransmitter systems in the central nervous system. This guide will explore the nuanced pharmacology of the deschloro derivative, providing a foundational understanding for further research and development.

| Chemical and Physical Properties | |

| IUPAC Name | 2-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride |

| Molecular Formula | C13H20ClNO |

| Molecular Weight | 241.76 g/mol |

| CAS Number | 63199-74-6 |

| Appearance | White to Off-White Solid |

| Solubility | Slightly soluble in Chloroform and Methanol |

Core Mechanism of Action: A Dual-Pronged Approach

The pharmacological activity of 2-(tert-Butylamino)propiophenone HCl is primarily attributed to two distinct, yet potentially synergistic, mechanisms: the inhibition of monoamine transporters and the non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs).

Inhibition of Dopamine and Norepinephrine Transporters

2-(tert-Butylamino)propiophenone HCl acts as a reuptake inhibitor at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][3] By blocking these transporters, the compound increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[3][4] This action is believed to be central to its antidepressant and psychostimulant effects.

| Transporter | Bupropion Ki (µM) | Reference |

| Norepinephrine Transporter (NET) | 1.4 | |

| Dopamine Transporter (DAT) | 2.8 | |

| Serotonin Transporter (SERT) | 45 |

The significantly lower affinity for the serotonin transporter (SERT) distinguishes 2-(tert-Butylamino)propiophenone HCl from many other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). This unique profile may contribute to a different side-effect profile, notably a lower incidence of sexual dysfunction commonly associated with serotonergic antidepressants.

Non-Competitive Antagonism of Nicotinic Acetylcholine Receptors

In addition to its effects on monoamine transporters, 2-(tert-Butylamino)propiophenone HCl functions as a non-competitive antagonist of neuronal nAChRs.[1] This mechanism is thought to be particularly relevant to its efficacy as a smoking cessation aid. By blocking these receptors, the compound can reduce the rewarding effects of nicotine and alleviate withdrawal symptoms.

Pharmacological studies on bupropion have demonstrated that it inhibits a range of nAChR subtypes with varying potencies.[5][6][7] The antagonism is non-competitive, meaning it does not compete with acetylcholine for the binding site but rather blocks the ion channel pore, preventing the influx of cations.[7]

| nAChR Subtype | Bupropion IC50 (µM) | Reference |

| α3β2 | ~1.3 | [6] |

| α4β2 | ~8 | [6] |

| α2β2 | 1.8 | |

| General Neuronal nAChRs | 0.4 - 60 | [5] |

The blockade of nAChRs, particularly those involved in dopamine release in reward pathways, likely contributes to the compound's ability to reduce the reinforcing properties of nicotine.

Downstream Signaling Pathways

The dual mechanism of action of 2-(tert-Butylamino)propiophenone HCl initiates distinct downstream signaling cascades that ultimately mediate its physiological effects.

Signaling Downstream of DAT and NET Inhibition

The elevation of synaptic dopamine and norepinephrine levels leads to the enhanced activation of their respective postsynaptic receptors. This triggers a cascade of intracellular events, primarily mediated by G-protein coupled receptors (GPCRs).

-

Dopamine Receptor Signaling: Activation of D1-like receptors (D1 and D5) stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression that are thought to be involved in the long-term therapeutic effects of antidepressants.

-

Norepinephrine Receptor Signaling: Activation of β-adrenergic receptors also couples to the stimulation of adenylyl cyclase and the cAMP-PKA pathway. This can lead to a broad range of cellular responses, including modulation of neuronal excitability and synaptic plasticity.

Signaling pathway of DAT/NET inhibition.

Signaling Downstream of nAChR Antagonism

As a non-competitive antagonist, 2-(tert-Butylamino)propiophenone HCl blocks the ion channel of nAChRs, thereby preventing the influx of sodium and calcium ions that normally occurs upon acetylcholine or nicotine binding. This blockade directly inhibits the depolarization of the postsynaptic membrane and the initiation of downstream signaling cascades.

-

Inhibition of Cation Influx: The primary consequence of nAChR antagonism is the prevention of cation influx, which is the initial step in nicotinic cholinergic signaling.

-

Blockade of Downstream Kinases: Consequently, signaling pathways that are typically activated by nAChR-mediated calcium entry, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, are suppressed.

Signaling pathway of nAChR antagonism.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of 2-(tert-Butylamino)propiophenone HCl, a combination of in vitro and in vivo assays is essential. The following protocols provide a framework for such investigations.

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of 2-(tert-Butylamino)propiophenone HCl for DAT, NET, and SERT.

Methodology:

-

Preparation of Synaptosomes:

-

Homogenize rat striatal (for DAT), cortical (for NET), or whole brain (for SERT) tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in an appropriate assay buffer.

-

-

Radioligand Binding:

-

Incubate the synaptosomal preparation with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of 2-(tert-Butylamino)propiophenone HCl.

-

Include a control group with the radioligand alone and a group with a known high-affinity ligand to determine non-specific binding.

-

Allow the binding to reach equilibrium at an appropriate temperature.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Perform non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for in vitro monoamine transporter binding assay.

In Vivo Assessment of Locomotor Activity

Objective: To evaluate the psychostimulant effects of 2-(tert-Butylamino)propiophenone HCl in a rodent model.

Methodology:

-

Animal Acclimation:

-

House male mice or rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Allow at least one week for acclimation to the housing conditions before the experiment.

-

Handle the animals for several days prior to testing to reduce stress.

-

-

Drug Administration:

-

Dissolve 2-(tert-Butylamino)propiophenone HCl in a suitable vehicle (e.g., saline).

-

Administer the compound intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg).

-

Include a vehicle-treated control group.

-

-

Locomotor Activity Monitoring:

-

Data Analysis:

-

Quantify the locomotor activity data for each animal.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the compound with the vehicle control.

-

A significant increase in locomotor activity compared to the control group would indicate a psychostimulant effect.[8][9]

-

Workflow for in vivo locomotor activity assessment.

Conclusion and Future Directions

2-(tert-Butylamino)propiophenone HCl presents a compelling pharmacological profile characterized by its dual inhibition of dopamine and norepinephrine reuptake and its non-competitive antagonism of nicotinic acetylcholine receptors. This multifaceted mechanism of action, largely inferred from studies of its close analogue bupropion, positions it as a valuable tool for neuropharmacological research and a potential lead for the development of novel therapeutics for depression, nicotine addiction, and other CNS disorders.

Future research should focus on obtaining precise quantitative data on the binding affinities and functional potencies of the deschloro analogue itself at its various molecular targets. Elucidating the specific downstream signaling consequences of its interaction with different nAChR subtypes will also be crucial for a more complete understanding of its pharmacological effects. Furthermore, in vivo studies exploring its efficacy in animal models of depression and nicotine dependence will be essential to validate its therapeutic potential.

References

- Slemmer, J. E., Martin, B. R., & Damaj, M. I. (2000). Bupropion is a nicotinic antagonist. Journal of Pharmacology and Experimental Therapeutics, 295(1), 321–327.

- Carrasco, J. L., & Redolat, R. (2005). Effects of acute bupropion administration on locomotor activity in adolescent and adult mice. Behavioural Pharmacology, 16(1), 49–54.

- Fryer, J. D., & Lukas, R. J. (1999). Noncompetitive functional inhibition at diverse, human nicotinic acetylcholine receptor subtypes by bupropion, mecamylamine, and ibogaine. Journal of Pharmacology and Experimental Therapeutics, 288(1), 88–92.

- Stahl, S. M., Pradko, J. F., Haight, B. R., Modell, J. G., Rockett, C. B., & Learned-Coughlin, S. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor.

- Gobbi, G., & Dèbes, F. (2004). Effects of acute and chronic bupropion on locomotor activity and dopaminergic neurons. Psychopharmacology, 173(1-2), 129–135.

-

PubChem. (n.d.). 2-(tert-Butylamino)propiophenone hydrochloride. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bupropion. Retrieved from [Link]

- Arias, H. R., Rosenberg, A., & Bouzat, C. (2014). Interaction of nicotinic receptors with bupropion: Structural, functional, and pre-clinical perspectives. Neuropharmacology, 77, 134–145.

- Soroko, F. E., Mehta, N. B., Maxwell, R. A., Ferris, R. M., & Schroeder, D. H. (1977). Behavioral and biochemical effects of the antidepressant bupropion (Wellbutrin): evidence for selective blockade of dopamine uptake in vivo. The Journal of Pharmacology and Experimental Therapeutics, 201(3), 722–733.

-

ResearchGate. (n.d.). Bupropion IC 50 values and n H for different GLIC constructs. Retrieved from [Link]

-

Psych Scene Hub. (2021). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. Retrieved from [Link]

- Foley, A. G., & Wenthur, C. J. (2020). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience, 11(15), 2327–2336.

- Moradi, M., & Fathollahi, Y. (2019). The Response of Ventral Tegmental Area Dopaminergic Neurons to Bupropion: Excitation or Inhibition?. Basic and Clinical Neuroscience, 10(5), 455–466.

- Terry, A. V., Jr, Callahan, P. M., & Bertrand, D. (2019).

- Salamone, J. D., Correa, M., Ferrigno, S., & Yang, J. H. (2018). Energizing effects of bupropion on effortful behaviors in mice under positive and negative test conditions: modulation of DARPP-32 phosphorylation patterns. Psychopharmacology, 235(10), 2827–2838.

- Dwoskin, L. P., Rauhut, A. S., King-Pospisil, K. A., & Bardo, M. T. (2007). Bupropion hydrochloride produces conditioned hyperactivity in rats. Behavioural Pharmacology, 18(2), 147–154.

- Jay, T. R., & Blier, P. (2016). Molecular basis of atypicality of bupropion inferred from its receptor engagement in nervous system tissues. Psychopharmacology, 233(11), 1951–1961.

Sources

- 1. Bupropion inhibits serotonin type 3AB heteromeric channels at a physiologically relevant concentration | bioRxiv [biorxiv.org]

- 2. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychscenehub.com [psychscenehub.com]

- 4. d-nb.info [d-nb.info]

- 5. Bupropion Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain: A Photoaffinity Labeling Study with the Bupropion Analog [125I]-SADU-3-72 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bupropion is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of acute bupropion administration on locomotor activity in adolescent and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of acute and chronic bupropion on locomotor activity and dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of 2-(tert-Butylamino)propiophenone (Deschloro Bupropion)

Abstract: This technical guide provides an in-depth examination of the pharmacological profile of Deschloro Bupropion, a significant structural analog and known impurity of the atypical antidepressant, Bupropion. While Bupropion is well-characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI), the specific properties of its deschloro counterpart are less widely understood. This document synthesizes available preclinical data to elucidate the mechanism of action, pharmacodynamic properties, and comparative activity of Deschloro Bupropion. Furthermore, it furnishes detailed, field-proven experimental protocols for the in vitro and in vivo characterization of such compounds, offering a robust framework for researchers in pharmacology and drug development. The guide aims to be an authoritative resource, grounding its claims in verifiable literature and presenting complex data in an accessible format for a scientific audience.

Introduction: The Significance of Analogs and Impurities

Bupropion is an aminoketone antidepressant with a unique pharmacological profile, primarily acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Unlike many other antidepressants, it lacks significant serotonergic, histaminergic, or cholinergic activity, which contributes to its distinct side-effect profile.[2][3] The clinical and pharmacological effects of Bupropion are not solely attributable to the parent compound; its major active metabolites—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—are present in substantial concentrations in plasma and contribute significantly to its overall therapeutic action.[4][5][6]

Beyond its primary metabolites, the pharmacological landscape of a drug includes related substances such as synthetic precursors, degradation products, and other impurities. Deschloro Bupropion, chemically known as 2-(tert-Butylamino)propiophenone, is designated as Bupropion USP Related Compound D, an acknowledged impurity.[7][8] Understanding the pharmacological activity of such compounds is critical for ensuring the safety, efficacy, and quality of the final drug product. An active impurity could potentially contribute to the therapeutic effect, introduce off-target effects, or alter the drug's overall profile. This guide provides a detailed technical analysis of Deschloro Bupropion's core pharmacology.

Chemical Identity and Physical Properties

Deschloro Bupropion is the structural analog of Bupropion, lacking the chlorine atom at the meta-position of the phenyl ring. This seemingly minor structural modification can have significant implications for its interaction with biological targets.

| Property | Value | Source |

| Chemical Name | 2-(tert-Butylamino)propiophenone Hydrochloride | [8][9] |

| Synonyms | Deschloro Bupropion HCl, Bupropion USP Related Compound D | [7][8] |

| Molecular Formula | C₁₃H₁₉NO · HCl | [7] |

| Molecular Weight | 241.76 g/mol | [7][9] |

| Structure | See Figure 1 |

Figure 1. Chemical structures of Bupropion and Deschloro Bupropion.

Pharmacodynamic Profile

Primary Mechanism of Action: Monoamine Transporter Inhibition

The central mechanism of action for Bupropion is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][3] This dual inhibition increases the synaptic concentrations of dopamine and norepinephrine, which is believed to mediate its antidepressant effects.[2]

Preclinical studies investigating deconstructed analogs of Bupropion have demonstrated that Deschloro Bupropion retains this primary mechanism.[10] It functions as a non-transported inhibitor (a "blocker") at both DAT and NET, similar to the parent compound.[10] Crucially, like Bupropion, it does not act as a substrate or "releasing agent" at these transporters, distinguishing its mechanism from amphetamine-like stimulants.[10]

The following diagram illustrates the canonical mechanism of a norepinephrine-dopamine reuptake inhibitor at a presynaptic terminal.

Diagram 1. Mechanism of Deschloro Bupropion at the Synapse.

Transporter Inhibition Potency

Quantitative in vitro data provides a direct comparison of the potency of Deschloro Bupropion relative to its parent compound at the three major monoamine transporters.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity | NET/SERT Selectivity |

| Bupropion | 526 | 1110 | 19,400 | ~37x | ~17x |

| Deschloro Bupropion | 1020 | 2000 | >10,000 | >10x | >5x |

Data sourced from Blough et al. (2014)[10]. IC₅₀ values represent the concentration required to inhibit 50% of radiolabeled substrate uptake.

Interpretation of Data:

-

Retained Activity: Deschloro Bupropion is an active inhibitor of both DAT and NET.

-

Reduced Potency: The removal of the chlorine atom reduces its potency. It is approximately half as potent as Bupropion at DAT and NET.

-

Maintained Selectivity: Like Bupropion, it is significantly weaker at the serotonin transporter (SERT), maintaining the characteristic NDRI profile with negligible serotonergic activity.

Pharmacokinetic Considerations

Bupropion undergoes extensive first-pass metabolism, primarily mediated by the hepatic enzyme CYP2B6 to form hydroxybupropion, and by carbonyl reductases to form threohydrobupropion and erythrohydrobupropion.[5][11]

Diagram 2. Simplified Metabolic Pathway of Bupropion.

It is essential to clarify that Deschloro Bupropion is not considered a metabolite of Bupropion . It is a synthetic related compound.[8][10] As such, dedicated pharmacokinetic studies detailing its absorption, distribution, metabolism, and excretion (ADME) are not available in the public domain. Its characterization has been primarily focused on its pharmacodynamic activity as part of structure-activity relationship (SAR) studies.

Experimental Protocols for Pharmacological Characterization

To ensure scientific integrity and reproducibility, the following protocols outline standard, self-validating methodologies for characterizing compounds like Deschloro Bupropion.

Protocol: In Vitro Monoamine Transporter Uptake Assay

This assay quantifies the ability of a test compound to inhibit the reuptake of neurotransmitters into synaptosomes or transfected cells.

Objective: To determine the IC₅₀ value of Deschloro Bupropion at DAT, NET, and SERT.

Methodology:

-

Preparation of Reagents:

-

Prepare assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Prepare stock solutions of the test compound (Deschloro Bupropion) and reference inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT) in DMSO.

-

Prepare working solutions of radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin.

-

-

Tissue/Cell Preparation:

-

Use either crude synaptosomal preparations from specific rodent brain regions (e.g., striatum for DAT, hippocampus for NET/SERT) or HEK293 cells stably expressing human DAT, NET, or SERT.

-

-

Assay Procedure:

-

Aliquot 50 µL of assay buffer into a 96-well plate.

-

Add 10 µL of various concentrations of Deschloro Bupropion (typically a 10-point serial dilution). For control wells, add vehicle (DMSO).

-

For non-specific uptake determination, add a saturating concentration of a known potent inhibitor.

-

Initiate the reaction by adding 20 µL of the cell/synaptosome preparation, followed immediately by 20 µL of the respective [³H]-labeled neurotransmitter.

-

Incubate the plate for a predetermined time (e.g., 10-20 minutes) at an appropriate temperature (e.g., 25°C or 37°C).

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration through a glass fiber filter plate (e.g., Millipore MultiScreen) using a cell harvester. This separates the cells/synaptosomes (containing internalized radiolabel) from the buffer.

-

Wash the filters rapidly 3-5 times with ice-cold assay buffer to remove unbound radiolabel.

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting non-specific counts from total counts.

-

Plot the percent inhibition of specific uptake against the log concentration of Deschloro Bupropion.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Diagram 3. Workflow for Monoamine Transporter Uptake Assay.

Protocol: In Vivo Forced Swim Test (FST)

This is a widely used behavioral model to screen for potential antidepressant activity in rodents.[12][13]

Objective: To assess the antidepressant-like effect of Deschloro Bupropion in mice or rats.

Methodology:

-

Animal Acclimation:

-

House male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) in a controlled environment (12:12 light-dark cycle, stable temperature/humidity) for at least one week before the experiment.

-

-

Drug Administration:

-

Administer Deschloro Bupropion (e.g., via intraperitoneal injection or oral gavage) at various doses. A typical regimen involves injections 24, 5, and 1 hour before the test.

-

Control groups should receive vehicle. A positive control group should receive a known antidepressant (e.g., Imipramine or Bupropion).

-

-

Pre-Swim Session (Day 1):

-

Place each animal individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Allow the animal to swim for 15 minutes. This session is for habituation and induces a stable baseline of immobility.

-

After 15 minutes, remove the animal, dry it thoroughly, and return it to its home cage.

-

-

Test Session (Day 2):

-

24 hours after the pre-swim, place the animal back into the same cylinder.

-

Record the session (typically 6 minutes) via video camera for later analysis.

-

-

Behavioral Scoring:

-

An observer, blinded to the treatment conditions, scores the last 4 minutes of the 6-minute test session.

-

The primary measure is immobility time , defined as the duration the animal remains floating motionless, making only small movements necessary to keep its head above water.

-

Other behaviors like swimming and climbing can also be scored as they may be indicative of noradrenergic vs. serotonergic mechanisms.

-

-

Data Analysis:

-

Compare the mean immobility time between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A statistically significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

-

Conclusion and Future Directions

Deschloro Bupropion is a pharmacologically active analog of Bupropion. The available preclinical evidence robustly demonstrates that its primary mechanism of action is the dual inhibition of dopamine and norepinephrine transporters, mirroring the profile of its parent compound, albeit with approximately half the potency.[10] It maintains a high degree of selectivity over the serotonin transporter, classifying it firmly as an NDRI.

While its pharmacodynamic action is clear, its status as a synthetic impurity rather than a major metabolite means there is a significant lack of public data regarding its pharmacokinetics, safety profile, and in vivo efficacy.

Future research should focus on:

-

Comprehensive ADME Profiling: Characterizing the absorption, distribution, metabolism, and excretion of Deschloro Bupropion to understand its disposition in vivo.

-

In Vivo Efficacy Studies: Utilizing established animal models of depression (e.g., Forced Swim Test, Chronic Unpredictable Mild Stress) to determine if its in vitro activity translates to antidepressant-like effects.[12]

-

Safety and Toxicology: Assessing its off-target activities, potential for cardiotoxicity, and seizure liability, which is a known risk associated with Bupropion.

-

Metabolic Fate: Investigating whether Deschloro Bupropion can be formed as a minor or novel metabolite of Bupropion under specific physiological conditions or in certain patient populations.

A thorough understanding of this compound is not merely an academic exercise but a crucial component of ensuring the overall quality and safety of Bupropion-based therapies.

References

-

Wikipedia. Bupropion. [Link]

-

National Center for Biotechnology Information (PubChem). Bupropion. [Link]

-

Frazzetto, G., et al. (StatPearls). Bupropion. [Link]

-

U.S. Food and Drug Administration. Wellbutrin (bupropion hydrochloride) tablets label. [Link]

-

Psych Scene Hub. (2021). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. [Link]

-

Laizure, S. C., et al. (ResearchGate). Pharmacokinetics of bupropion and its major basic metabolites in normal subjects after a single dose. [Link]

-

Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry. [Link]

-

PharmGKB. Bupropion Pathway, Pharmacokinetics. [Link]

-

SynZeal. Bupropion Related Compound D Hydrochloride. [Link]

-

Blough, B. E., et al. (2014). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. Journal of Medicinal Chemistry. [Link]

-

Ali, B., et al. (2023). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

-

Borsini, F., & Meli, A. (1988). Animal models for the study of antidepressant activity. Pharmacology, Biochemistry and Behavior. [Link]

-

Masters, A. R., et al. (2017). Identification of non-reported bupropion metabolites in human plasma. Journal of Mass Spectrometry. [Link]

-

Kumar, A., et al. (2023). Animal Models for Evaluation of Antidepressant Activity: A Review. International Journal of Innovative Research in Technology. [Link]

Sources

- 1. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bupropion - Wikipedia [en.wikipedia.org]

- 5. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identification of non‐reported bupropion metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deschloro Bupropion Hydrochloride | LGC Standards [lgcstandards.com]

- 8. Bupropion Related Compound D Hydrochloride | 63199-74-6 | SynZeal [synzeal.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 13. ijirt.org [ijirt.org]

An In-Depth Technical Guide to 2-(tert-Butylamino)propiophenone Hydrochloride

Executive Summary: This document provides a comprehensive technical overview of 2-(tert-Butylamino)propiophenone Hydrochloride (CAS No: 63199-74-6), a significant analogue and reference standard related to the pharmaceutical compound Bupropion. Intended for researchers, analytical scientists, and drug development professionals, this guide details the molecule's physicochemical properties, outlines robust methodologies for its synthesis and analytical characterization, discusses its primary applications, and provides essential safety and handling protocols. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its practical application in a laboratory setting.

Introduction

Compound Overview

2-(tert-Butylamino)propiophenone Hydrochloride is a synthetic organic compound belonging to the aminoketone class. Structurally, it is an analogue of Bupropion, a widely prescribed medication for depression and smoking cessation.[1] The key distinction is the absence of the chlorine atom on the phenyl ring, which has significant implications for its pharmacological profile and its role in pharmaceutical analysis. It is primarily encountered as a white to off-white crystalline solid.[2][3]

Significance as a Bupropion Analogue and Reference Standard

The primary significance of this compound lies in its designation as "Bupropion Related Compound D" or "Deschloro Bupropion Hydrochloride" in pharmaceutical contexts.[2][3][4] In the synthesis of the active pharmaceutical ingredient (API) Bupropion, 2-(tert-Butylamino)propiophenone can arise as a process-related impurity if the starting material, propiophenone, is not properly halogenated. Regulatory agencies mandate strict control over impurities in drug products; therefore, having a well-characterized standard of Deschloro Bupropion is essential for:

-

Method Development: Developing and validating analytical methods (e.g., HPLC) to detect and quantify this specific impurity in batches of Bupropion API.

-

Quality Control: Serving as a reference material for routine quality control testing to ensure that the level of this impurity does not exceed specified safety thresholds.

-

Pharmacological Research: Acting as a pharmacological tool to study the structure-activity relationship of Bupropion and its analogues, particularly concerning the role of the chlorine substituent in its mechanism of action as a dopamine and norepinephrine reuptake inhibitor.[1]

Physicochemical Properties

A precise understanding of the compound's properties is fundamental for its handling, analysis, and application.

Core Molecular Information

The fundamental identifiers and molecular characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2-(tert-Butylamino)-1-phenylpropan-1-one hydrochloride | [5] |

| CAS Number | 63199-74-6 | [2][3][6] |

| Molecular Formula | C₁₃H₂₀ClNO | [2][3][5] |

| Molecular Weight | 241.76 g/mol | [3][5][6][7] |

| Synonyms | Deschloro Bupropion HCl, Bupropion Impurity D, Bupropion USP RC D | [2][3] |

| Free Base CAS | 34509-36-9 | [3][6] |

| Free Base MW | 205.30 g/mol | [8][9] |

Physical Properties

The observable physical characteristics dictate storage and handling conditions.

| Property | Value | Source(s) |

| Appearance | White to Off-White Solid / Fluffy Powder | [2][3] |

| Melting Point | >218°C (decomposes) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Storage | 2-8°C, Refrigerator | [2][3] |

Synthesis and Purification

The synthesis of 2-(tert-butylamino)propiophenone hydrochloride generally follows established routes for α-aminoketones, involving the α-bromination of a propiophenone precursor followed by nucleophilic substitution with tert-butylamine.

Synthetic Rationale

The core strategy hinges on the reactivity of the α-carbon adjacent to the ketone. This position is readily halogenated under acidic conditions. The resulting α-haloketone is an excellent electrophile, susceptible to attack by an amine nucleophile like tert-butylamine. The bulky tert-butyl group sterically hinders over-alkylation, making the secondary amine the major product. The final step involves protonation with hydrochloric acid to form the stable, crystalline hydrochloride salt, which facilitates purification and handling.

General Synthesis Workflow

The logical flow from starting material to the final hydrochloride salt is depicted below.

Caption: General synthesis pathway for 2-(tert-butylamino)propiophenone HCl.

Representative Experimental Protocol

This protocol is a representative method adapted from procedures for analogous compounds.[1][10] All moisture-sensitive steps should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

α-Bromination of Propiophenone:

-

Dissolve propiophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or methylene chloride.

-

Cool the solution to 0-5°C in an ice bath.

-

Add bromine (1.05 eq) dropwise while maintaining the temperature. The disappearance of the bromine color indicates reaction progression.

-

Allow the reaction to stir for 2-4 hours at room temperature until TLC or GC-MS analysis confirms the consumption of the starting material.

-

Carefully quench the reaction with a solution of sodium bisulfite to remove excess bromine.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromopropiophenone.

-

-

Amination:

-

Dissolve the crude 2-bromopropiophenone in acetonitrile (CH₃CN).

-

Add tert-butylamine (2.5 eq) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the HBr byproduct.

-

Stir the mixture at room temperature for 10-12 hours.[1] Monitor the reaction by TLC.

-

Filter off the tert-butylamine hydrobromide salt that precipitates.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base.

-

-

Purification and Salt Formation:

-

Purify the crude free base using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

-

Dissolve the purified free base in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in ether (e.g., 2 M) until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(tert-butylamino)propiophenone hydrochloride.

-

Analytical Methodologies

Rigorous analytical characterization is required to confirm the identity, purity, and quality of the synthesized compound, especially when it is used as a reference standard.

Chromatographic and Spectroscopic Analysis

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for purity assessment. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water/buffer gradient is typically effective for separating the target compound from starting materials and byproducts. Purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

-

Mass Spectrometry (MS): MS is used for identity confirmation. Electrospray ionization (ESI) is a common method. The analysis should confirm the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of the free base at approximately 206.15.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methine proton adjacent to the ketone, the methyl group protons, and the highly shielded singlet for the nine equivalent protons of the tert-butyl group.

Analytical Workflow for Quality Control

Caption: A standard analytical workflow for qualifying a reference standard.

Applications in Research and Drug Development

Primary Use as a Pharmaceutical Reference Standard

The most critical application is its use as a certified analytical standard for the quality control of Bupropion.[4] As "Bupropion Impurity D," it allows analytical laboratories to accurately identify and quantify its presence in the API, ensuring that drug batches comply with the limits set by pharmacopeias and regulatory bodies like the FDA.

Pharmacological Research

As a deschloro analogue of Bupropion, this compound is a valuable tool for pharmacological studies.[2] Research comparing the activity of Bupropion and its deschloro analogue can elucidate the contribution of the meta-chloro substituent to the drug's binding affinity at the dopamine (DAT) and norepinephrine (NET) transporters. Such studies are fundamental to understanding structure-activity relationships and designing new molecules with improved potency or selectivity.[1]

Safety, Handling, and Storage

Hazard Identification

According to the Globally Harmonized System (GHS), 2-(tert-butylamino)propiophenone hydrochloride is classified with the following hazard:

-

H302: Harmful if swallowed. [5]

Recommended Handling Procedures

Standard laboratory precautions should be observed when handling this compound.[11][12]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]

-

First Aid: In case of ingestion, rinse mouth and seek immediate medical attention. If eye or skin contact occurs, flush with copious amounts of water.

Long-term Storage and Stability

For optimal stability and to prevent degradation, the compound should be stored under the following conditions:

-

Temperature: In a refrigerator at 2-8°C.[3]

-

Atmosphere: In a tightly sealed container, protected from light and moisture.

Conclusion

2-(tert-Butylamino)propiophenone Hydrochloride is more than a mere chemical curiosity; it is an indispensable tool in the pharmaceutical industry. Its primary role as a reference standard for a critical impurity in Bupropion underscores the importance of analytical diligence in ensuring drug safety and quality. Furthermore, its structural relationship to Bupropion provides valuable opportunities for research into the neuropharmacology of monoamine reuptake inhibitors. The synthetic and analytical protocols outlined in this guide provide a robust framework for scientists working with this important compound.

References

- WO2004024674A1 - Process for the preparation of bupropion hydrochloride.

-

Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation . National Institutes of Health (NIH). [Link]

-

2-(Tert-Butylamino)propiophenone Hydrochloride . Pharmaffiliates. [Link]

-

Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation . National Institutes of Health (NIH). [Link]

-

2-(tert-Butylamino)propiophenone hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

-

2-(TERT-BUTYLAMINO)PROPIOPHENONE . Global Substance Registration System (GSRS). [Link]

-

2-(Tert-butylamino)-1-phenylpropan-1-one . Pharmaffiliates. [Link]

-

98% 2-(Tert-Butylamino) propiophenone Hydrochloride, 100mg, Analytical Grade . IndiaMART. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE | 63199-74-6 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. store.usp.org [store.usp.org]

- 5. 2-(tert-Butylamino)propiophenone hydrochloride | C13H20ClNO | CID 3047298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(tert-Butylamino)propiophenone Hydrochloride [lgcstandards.com]

- 7. indiamart.com [indiamart.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pccarx.com [pccarx.com]

- 12. chemicea.com [chemicea.com]

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the scientific journey behind bupropion, a cornerstone atypical antidepressant. We will dissect its serendipitous discovery, elucidate its complex mechanism of action, navigate the critical structure-activity relationships that have guided its evolution, and detail the synthetic methodologies that have brought this molecule and its derivatives from the bench to the bedside. This guide is designed to be a comprehensive resource, blending historical context with the rigorous technical detail required for modern drug discovery and development.

A Serendipitous Discovery and a Tumultuous Path to Clinical Mainstay

The story of bupropion begins in 1969 with its invention by Nariman Mehta at Burroughs Wellcome.[1] The development of bupropion was the result of a targeted program aimed at creating an antidepressant with a novel pharmacological profile that would offer safety and tolerability advantages over existing treatments.[2] Chemically classified as an aminoketone, bupropion belongs to the class of substituted cathinones and, more broadly, substituted phenethylamines.[1] After its initial patent in 1974, bupropion hydrochloride received FDA approval in 1985 for the treatment of depression and was marketed under the trade name Wellbutrin®.[3][][5]

However, the initial launch was not without challenges. The immediate-release (IR) formulation, which required thrice-daily dosing, was associated with a higher risk of seizures, particularly at doses between 400 and 600 mg.[2][5] This led to the voluntary withdrawal of the drug from the market in 1986.[5] Recognizing the therapeutic potential of the molecule, the company undertook further development, leading to the reintroduction of bupropion in 1989 with a lower maximum recommended daily dose of 450 mg.[2][5]

To improve patient compliance and potentially reduce the peak plasma concentrations linked to adverse events, a sustained-release (SR) formulation was developed and introduced in 1996, allowing for twice-daily dosing.[2][3][] This was followed by a once-daily extended-release (XL) formulation in 2003, which further optimized the pharmacokinetic profile of the drug.[2][3][][6] In 1997, bupropion gained a new indication as a non-nicotine aid for smoking cessation, marketed as Zyban®.[3][]

A Dual-Acting Mechanism: Unraveling the Neuropharmacology of Bupropion

Bupropion's clinical efficacy stems from its unique mechanism of action, which distinguishes it from most other antidepressants. It is a norepinephrine-dopamine reuptake inhibitor (NDRI), meaning it blocks the reabsorption of these two key neurotransmitters in the brain, thereby increasing their availability in the synaptic cleft.[1][7][8] This dual action is believed to be central to its antidepressant and pro-cognitive effects.

While its inhibitory action on the norepinephrine transporter (NET) is well-established, its effect on the dopamine transporter (DAT) is considered weaker, and the clinical significance of this interaction is still a subject of some debate.[1] Positron emission tomography (PET) studies in the human brain have shown that therapeutic doses of bupropion lead to a relatively modest occupancy of the dopamine transporter.[1]

A critical aspect of bupropion's pharmacology is its extensive metabolism into three major active metabolites: hydroxybupropion, threo-hydrobupropion, and erythro-hydrobupropion.[1][3] These metabolites are present in the plasma at significantly higher concentrations than the parent drug and contribute substantially to its overall pharmacological effect.[1] In fact, bupropion can be conceptualized as a prodrug for these active metabolites.[1] The metabolism of bupropion to hydroxybupropion is primarily carried out by the cytochrome P450 enzyme CYP2B6.[3]

Beyond its effects on monoamine reuptake, bupropion and its metabolites also act as non-competitive antagonists of several neuronal nicotinic acetylcholine receptors (nAChRs).[1][7][9] This action is thought to contribute to its efficacy as a smoking cessation aid by reducing the rewarding effects of nicotine and alleviating withdrawal symptoms.[9][10]

Signaling Pathway: Bupropion's Mechanism of Action

Caption: Bupropion's dual mechanism of action at the synapse.

Structure-Activity Relationship (SAR): Guiding the Development of Bupropion Analogs

The unique chemical structure of bupropion, a substituted cathinone, has been a fertile ground for medicinal chemists exploring structure-activity relationships (SAR).[1] Understanding how modifications to the bupropion scaffold affect its interaction with monoamine transporters and nicotinic receptors is crucial for the rational design of new compounds with improved efficacy, selectivity, and tolerability.

A key determinant of the pharmacological action of bupropion-like molecules is the steric bulk of the substituent on the nitrogen atom.[11] The presence of the bulky tert-butyl group in bupropion is critical for its activity as a reuptake inhibitor.[11] In contrast, related cathinones with smaller N-alkyl substituents often act as monoamine releasing agents, a property associated with a higher potential for abuse.[11]

Systematic modifications of the bupropion molecule have been explored to enhance its therapeutic properties. Research into bupropion analogs has focused on several key areas:

-

Modifications of the Phenyl Ring: Altering the position and nature of the substituent on the phenyl ring can influence the compound's potency and selectivity for DAT and NET.

-

Variations of the Amino Group: As mentioned, the size and nature of the N-substituent are critical. Exploring different alkyl and aryl groups can fine-tune the compound's activity.

-

Alterations to the Ketone Group: Reduction of the ketone to a hydroxyl group, as seen in bupropion's metabolites, significantly impacts the molecule's pharmacological profile.

Studies have been conducted to synthesize and evaluate bupropion analogs for various therapeutic applications, including smoking cessation and the treatment of cocaine addiction.[12][13][14] These studies have identified several analogs with increased potency for monoamine uptake inhibition and higher affinity for nicotinic receptors compared to bupropion itself.[12][13]

Table 1: Pharmacological Properties of Bupropion and its Major Metabolites

| Compound | Primary Mechanism of Action | Plasma Half-life (hours) |

| Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI), nAChR Antagonist | 21 ± 9 |

| Hydroxybupropion | NDRI, nAChR Antagonist | 20 ± 5[] |

| Threo-hydrobupropion | Norepinephrine Reuptake Inhibitor | 37 ± 13[] |

| Erythro-hydrobupropion | Norepinephrine Reuptake Inhibitor | 33 ± 10[] |

The Synthesis of Bupropion and its Derivatives: From Bench to Bulk

The chemical synthesis of bupropion is a well-established process that has been adapted and refined over the years. The classical and most common synthetic route involves a three-step process.[15]

Experimental Protocol: Classical Synthesis of Bupropion Hydrochloride

Step 1: α-Bromination of 3'-chloropropiophenone

-

Dissolve 3'-chloropropiophenone in a suitable solvent, such as dichloromethane (DCM).

-

Slowly add a solution of bromine (Br₂) in DCM to the reaction mixture at room temperature.

-

Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude α-bromo-3'-chloropropiophenone.

Step 2: Nucleophilic Substitution with tert-Butylamine

-

Dissolve the crude α-bromo-3'-chloropropiophenone in a polar aprotic solvent, such as acetonitrile.

-

Add an excess of tert-butylamine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is typically worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated to give the free base of bupropion.

Step 3: Salt Formation

-

Dissolve the crude bupropion free base in a suitable organic solvent, such as diethyl ether.

-

Bubble hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol).

-

The bupropion hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

In recent years, there has been a growing emphasis on developing greener and more sustainable synthetic methods. For the synthesis of bupropion, this has included replacing hazardous solvents like N-methylpyrrolidinone (NMP) and dichloromethane (DCM) with greener alternatives and using safer brominating agents than molecular bromine.[16]

Workflow Diagram: Synthesis of Bupropion Hydrochloride

Caption: A simplified workflow of the classical synthesis of bupropion hydrochloride.

Conclusion and Future Directions

From its challenging beginnings to its current status as a widely prescribed antidepressant and smoking cessation aid, bupropion represents a significant success story in psychopharmacology. Its unique dual-acting mechanism of action and favorable side-effect profile, particularly the lower incidence of sexual dysfunction and weight gain compared to other antidepressants, have secured its place in the therapeutic armamentarium.[2][8]

The ongoing exploration of bupropion's structure-activity relationships continues to provide valuable insights for the design of novel therapeutics. The development of analogs with enhanced potency and selectivity holds promise for the treatment of a range of central nervous system disorders, including substance use disorders.[15] As our understanding of the neurobiology of depression and addiction deepens, the legacy of bupropion will undoubtedly continue to inspire the next generation of CNS drug discovery.

References

-

Wikipedia. Bupropion. [Link]

-

StatPearls. Bupropion. [Link]

-

Jefferson, J. W., Pradko, J. F., & Muir, K. T. (2005). 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL. Primary care companion to the Journal of clinical psychiatry, 7(3), 106–113. [Link]

-

ResearchGate. A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). [Link]

-

CanadaQBank. Bupropion Explained: Uses, Side Effects & Clinical Facts!. [Link]

-

PubChem. Bupropion. [Link]

-

Dwoskin, L. P., & Crooks, P. A. (2002). Review of the pharmacology and clinical profile of bupropion, an antidepressant and tobacco use cessation agent. CNS drug reviews, 8(4), 327–352. [Link]

- Google Patents. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use.

-

Britannica. Bupropion. [Link]

-

Psych Scene Hub. Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. [Link]

-

Psychiatrist.com. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL. [Link]

-

Carroll, F. I., Blough, B. E., Mascarella, S. W., Navarro, H. A., Kuhar, M. J., & Damaj, M. I. (2014). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. Journal of medicinal chemistry, 57(21), 9124–9138. [Link]

-

Shalabi, A. R. (2017). Structure-Activity Relationship Studies of Bupropion and Related 3-Substituted Methcathinone Analogs. [Link]

-

Stahl, S. M., Pradko, J. F., Haight, B. R., Modell, J. G., Rockett, C. B., & Learned-Coughlin, S. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry, 6(4), 159–166. [Link]

-

ACS Publications. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction. [Link]

-

ClinPGx. Bupropion Pathway, Pharmacokinetics. [Link]

-

PubMed. Conformational analysis and a crystal structure of bupropion, an antidepressant with dopamine reuptake blocking activity. [Link]

-

RSC Publishing. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. [Link]

-

ResearchGate. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL. [Link]

- Google Scholar. Nariman B Mehta.

Sources

- 1. Bupropion - Wikipedia [en.wikipedia.org]

- 2. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Bupropion | Definition, Uses, Mechanism of Action, & Side Effects | Britannica [britannica.com]

- 6. psychiatrist.com [psychiatrist.com]

- 7. psychscenehub.com [psychscenehub.com]

- 8. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.uky.edu [scholars.uky.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. "Structure-Activity Relationship Studies of Bupropion and Related 3-Sub" by Abdelrahman R. Shalabi [scholarscompass.vcu.edu]

- 12. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Isolation of 2-(tert-Butylamino)propiophenone HCl from Synthetic Reaction Mixtures

Abstract

This application note provides a detailed guide for the purification of 2-(tert-Butylamino)propiophenone Hydrochloride, a critical pharmaceutical intermediate and the deschloro analogue of Bupropion. Achieving high purity is paramount for its use in research and drug development. This document outlines the common impurity landscape stemming from its synthesis, discusses relevant physicochemical properties, and presents robust, field-proven protocols for purification, primarily focusing on recrystallization techniques. The methodologies are designed to be self-validating, supported by scientific principles, and supplemented with analytical workflows for purity verification.

Introduction: The Imperative for Purity

2-(tert-Butylamino)propiophenone HCl is a key compound in pharmaceutical synthesis, notably as a related substance to the antidepressant Bupropion (2-(tert-butylamino)-3'-chloropropiophenone HCl).[1][2][3] The presence of impurities, including unreacted starting materials, synthetic by-products, or degradation products, can significantly impact the safety, efficacy, and stability of subsequent active pharmaceutical ingredients (APIs). Therefore, a robust and reproducible purification strategy is not merely a procedural step but a critical quality control checkpoint.

The purification approach must be logically designed based on two core factors:

-

The Impurity Profile: The nature and quantity of impurities are direct consequences of the synthetic route employed. A common synthesis involves the reaction of a propiophenone derivative with a brominating agent, followed by nucleophilic substitution with tert-butylamine.[4][5]

-

Physicochemical Properties: Leveraging differences in solubility, polarity, and acid-base characteristics between the target compound and its impurities is the foundation of an effective separation.

This guide explains the causality behind experimental choices, enabling researchers to adapt and troubleshoot the purification process effectively.

Understanding the Impurity Landscape

A successful purification begins with anticipating the likely contaminants. Forced degradation studies and process chemistry analyses have identified several classes of impurities associated with 2-(tert-butylamino)propiophenone and its chlorinated analogue, Bupropion.[6][7]

-

Process-Related Impurities:

-

Starting Materials: Unreacted propiophenone.

-

Intermediates: Residual α-bromopropiophenone from the initial halogenation step.

-

By-products: Di-substituted products or isomers formed during synthesis.

-

-

Degradation Products:

-

The aminoketone structure is susceptible to degradation, particularly under alkaline conditions, which can lead to a variety of hydrolytic impurities.[1][8] Stability studies show that Bupropion is generally stable under acidic, oxidative, and photolytic stress but degrades in alkaline environments.[7]

-

Identifying these potential impurities is crucial for selecting a purification method that can effectively remove them. For instance, a basic impurity would not be removed by a simple acid-base extraction designed to isolate the target amine.

Physicochemical Properties for Purification Strategy

The physical and chemical properties of 2-(tert-Butylamino)propiophenone HCl dictate the most effective purification methods. Key data is summarized in Table 1.

Table 1: Physicochemical Properties of 2-(tert-Butylamino)propiophenone HCl

| Property | Value | Source |

| Chemical Name | 2-(tert-butylamino)-1-phenylpropan-1-one hydrochloride | [3] |

| Synonyms | Deschloro Bupropion Hydrochloride | [3] |

| Molecular Formula | C₁₃H₂₀ClNO | [3] |

| Molecular Weight | 241.76 g/mol | [2][3] |

| Appearance | White to Off-White Solid/Powder | [9] |

| Melting Point | >218 °C (decomposes) | [9] |

| Solubility | Soluble in Methanol; Slightly soluble in Chloroform | [9] |

The compound's high melting point and crystalline nature make it an excellent candidate for purification by recrystallization. Its solubility profile, particularly its good solubility in alcohols, is key to developing an effective solvent system.

Purification Protocols

Recrystallization is the most direct and scalable method for purifying 2-(tert-Butylamino)propiophenone HCl to high pharmaceutical-grade purity (>99.9%).[5][10] The principle lies in dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent (mother liquor).

Core Methodology: Anti-Solvent Recrystallization

This technique involves dissolving the compound in a "good" solvent at room temperature and then inducing crystallization by adding a miscible "anti-solvent" in which the compound is poorly soluble. This method, adapted from patented procedures for Bupropion HCl, provides excellent control over crystal growth and yields high-purity material.[10][11]

-

Solvent: An alcohol (e.g., methanol, ethanol, isopropanol) is chosen as the primary solvent due to the high solubility of the hydrochloride salt.[5][10] Methanol is particularly effective at dissolving the compound at ambient temperatures.

-

Anti-Solvent: An ester (e.g., ethyl acetate, propyl acetate) is used as the anti-solvent. The target compound has low solubility in these less polar solvents, which facilitates precipitation.[10]

Table 2: Recommended Solvent System Properties

| Solvent | Role | Boiling Point (°C) | Key Advantage |

| Methanol | Primary Solvent | 64.7 | Excellent dissolving power for the HCl salt at 20-30°C.[5] |

| Isopropanol | Primary Solvent | 82.6 | Good dissolving power, less volatile than methanol.[5] |

| Ethyl Acetate | Anti-Solvent | 77.1 | Lowers the solubility of the product to induce crystallization.[10] |

Protocol 1: High-Purity Recrystallization using a Methanol/Isopropyl Alcohol System

This protocol is adapted from a patented process designed to achieve purity levels of at least 99.9%.[5] It involves an initial dissolution and filtration to remove insoluble matter, followed by a solvent swap and crystallization.

Materials:

-

Crude 2-(tert-Butylamino)propiophenone HCl

-

Methanol (HPLC Grade)

-

Isopropyl Alcohol (IPA, HPLC Grade)

-

Filter aid (e.g., Hyflobed/Celite)

-

Reaction flask with magnetic stirrer and reflux condenser

-

Büchner funnel and vacuum flask

Procedure:

-

Dissolution: In a suitable flask, add the crude 2-(tert-Butylamino)propiophenone HCl. Add methanol at a ratio of approximately 3-5 mL per gram of crude material. Stir at ambient temperature (20-35°C) until the solid is fully dissolved.[5]

-

Initial Filtration: Prepare a small pad of filter aid (e.g., Celite) in a funnel and filter the methanolic solution to remove any insoluble particulate impurities. This step is critical for achieving the highest purity.[5]

-

Solvent Removal: Transfer the clear filtrate to a clean flask. Remove the methanol by distillation under reduced pressure.

-

Solvent Swap and Crystallization:

-

To the resulting solid mass, add isopropyl alcohol (IPA). Heat the mixture to reflux for approximately 30 minutes.

-

Cool the suspension gradually to ambient temperature (25-35°C) and continue stirring for at least 1 hour to allow for complete crystal formation.[5]

-

For maximum yield, further cool the mixture to 0-5°C before filtration.

-

-

Isolation and Drying:

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold IPA to remove residual mother liquor.

-

Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved.

-

Diagram: Recrystallization Workflow

Caption: Workflow for the purification of 2-(tert-Butylamino)propiophenone HCl.

Pre-Purification: Acid-Base Extraction

For exceptionally crude reaction mixtures containing significant non-basic impurities (e.g., unreacted starting material), an initial acid-base extraction can be highly effective. This leverages the basicity of the tert-butylamino group.

Principle: The free amine is soluble in organic solvents. Upon protonation with acid, it forms a salt that is soluble in the aqueous phase. Neutral organic impurities remain in the organic layer and are discarded. The aqueous layer is then basified to regenerate the free amine, which can be extracted back into an organic solvent.

Diagram: Acid-Base Extraction Logic

Caption: Logic flow for purifying the free base before salt formation.

Purity Assessment and Quality Control

Post-purification analysis is mandatory to confirm the identity and purity of the isolated material. High-Performance Liquid Chromatography (HPLC) is the industry-standard method.[1][12][13]

Table 3: Typical Quality Control Specifications

| Test | Method | Typical Specification | Rationale |

| Assay | HPLC-UV | 99.0% - 101.0% | Confirms the amount of the active substance. |

| Purity | HPLC-UV | ≥ 99.9% | Quantifies the presence of any impurities.[5][10] |

| Identification | FTIR / NMR | Conforms to reference spectrum | Confirms the chemical structure of the compound.[4] |

| Appearance | Visual | White to Off-White Crystalline Powder | A basic check for gross contamination or degradation. |

A well-developed stability-indicating HPLC method should be capable of separating the main compound from all potential process and degradation impurities.[6][12]

Conclusion

The purification of 2-(tert-Butylamino)propiophenone HCl from a reaction mixture is a critical step in ensuring its suitability for pharmaceutical applications. The choice of a multi-step recrystallization protocol, often involving a solvent swap from methanol to isopropyl alcohol, has been demonstrated to be highly effective, capable of delivering material with purity exceeding 99.9%. The success of this protocol is grounded in a fundamental understanding of the compound's solubility and the nature of the impurities being removed. For less pure starting material, a preliminary acid-base workup can significantly reduce the impurity load before final crystallization. All purification efforts must be validated by a robust analytical method, such as HPLC, to certify the final product's quality.

References

-

Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. (2022). MDPI. [Link]

-

A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. (2022). ACS Publications. [Link]

- An improved process for preparing bupropion hydrochloride. (2008).

-

Bupropion-impurities. Pharmaffiliates. [Link]

-

Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. (2022). ResearchGate. [Link]

-

2-(tert-Butylamino)propiophenone hydrochloride. PubChem. [Link]

-

Kinetic study and peak purity determination of bupropion hydrochloride using RRLC/DAD and HPLC/MWD methods. (2015). RSC Publishing. [Link]

- Preparation method of bupropion hydrochloride crystal. (2017).

-

Stress Degradation studies and Develpoment of Validated Stability Indicating Assay Method by RP-HPLC for Simultaneous Estimation of Naltrexone and Bupropion. (2015). ResearchGate. [Link]

-

Identification Of Stress Degradation Products Of Bupropion Using LC-PDA, LC-MS-TOF And MSn Techniques. (2013). OMICS International. [Link]

- Preparing method of bupropion hydrochloride crystal. (2017).

-

PROCESS FOR CRYSTALLISING BUPROPION HYDROCHLORIDE. (2004). WIPO Patentscope. [Link]

-

Determination of Bupropion Using Liquid Chromatography with Fluorescence Detection in Pharmaceutical Preparations, Human Plasma. (2012). SciSpace. [Link]

-

RP-HPLC Method Development and Validation for the Determination of Bupropion Hydrochloride in a Solid Dosage Form. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

-

Degradation of Bupropion: Implications for Interpretation of Postmortem Case Data. (2020). Oxford Academic. [Link]

-

The alkaline degradates of bupropion hydrochloride. (2012). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(tert-Butylamino)propiophenone Hydrochloride [lgcstandards.com]

- 3. 2-(tert-Butylamino)propiophenone hydrochloride | C13H20ClNO | CID 3047298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2008099418A2 - An improved process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. omicsonline.org [omicsonline.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE | 63199-74-6 [chemicalbook.com]

- 10. CN106431943B - Preparation method of bupropion hydrochloride crystal - Google Patents [patents.google.com]

- 11. CN106431943A - Preparing method of bupropion hydrochloride crystal - Google Patents [patents.google.com]

- 12. Kinetic study and peak purity determination of bupropion hydrochloride using RRLC/DAD and HPLC/MWD methods: stability study and application in pharmac ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07716H [pubs.rsc.org]

- 13. rroij.com [rroij.com]

UV-Vis spectrophotometry of Deschloro Bupropion

An Application Note for the Quantification of Deschloro Bupropion Using UV-Vis Spectrophotometry

Abstract

This document provides a comprehensive guide and detailed protocol for the quantitative analysis of Deschloro Bupropion Hydrochloride using Ultraviolet-Visible (UV-Vis) Spectrophotometry. Deschloro Bupropion, a key related compound of the antidepressant Bupropion, must be monitored to ensure the quality, safety, and efficacy of the final drug product.[1] This application note outlines the fundamental principles, instrument qualification, a step-by-step analytical procedure, and method validation in accordance with international regulatory guidelines. The described method is simple, cost-effective, and suitable for routine quality control and research environments.

Introduction and Scientific Rationale

Deschloro Bupropion, chemically known as 2-(tert-butylamino)-1-phenylpropan-1-one, is a structural analog of Bupropion that lacks the chlorine atom on its phenyl ring.[2][3][4] In pharmaceutical manufacturing, it is considered a process-related impurity or potential degradation product. Regulatory bodies require the stringent control and quantification of such impurities to ensure the safety and consistency of the active pharmaceutical ingredient (API) and finished drug products.